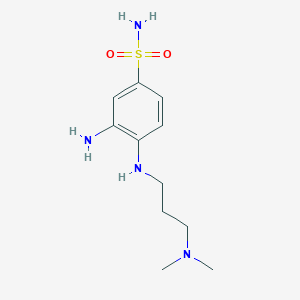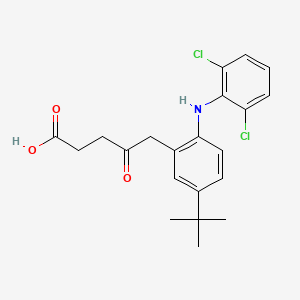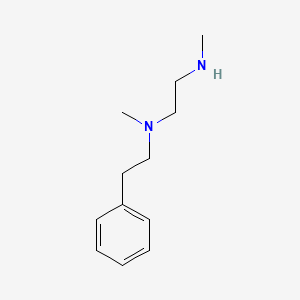
di-N-butylbis(methylmaleate)tin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di-N-butylbis(methylmaleate)tin: is an organotin compound with the molecular formula C18H28O8Sn and a molar mass of 491.12 g/mol . This compound is characterized by its unique structure, which includes two butyl groups and two methylmaleate groups bonded to a tin atom. It is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Di-N-butylbis(methylmaleate)tin can be synthesized through the reaction of dibutyltin oxide with methylmaleic anhydride in the presence of a suitable solvent. The reaction typically requires heating and stirring to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions: Di-N-butylbis(methylmaleate)tin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and other by-products.
Reduction: Reduction reactions can convert the tin center to a lower oxidation state.
Substitution: The butyl or methylmaleate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the process.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin derivatives .
Applications De Recherche Scientifique
Chemistry: Di-N-butylbis(methylmaleate)tin is used as a catalyst in various organic reactions, including polymerization and esterification. Its unique structure allows it to facilitate these reactions efficiently .
Biology: In biological research, this compound is studied for its potential as an antimicrobial agent. Its ability to disrupt microbial cell membranes makes it a candidate for developing new antibiotics .
Medicine: The compound is being investigated for its potential use in cancer therapy. Its ability to interact with cellular pathways and induce apoptosis in cancer cells is of particular interest .
Industry: In the industrial sector, this compound is used as a stabilizer in the production of plastics and as a catalyst in the synthesis of various chemicals .
Mécanisme D'action
The mechanism by which di-N-butylbis(methylmaleate)tin exerts its effects involves its interaction with cellular components. The tin center can coordinate with various biomolecules, disrupting their normal function. This interaction can lead to the inhibition of enzymes, disruption of cell membranes, and induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Dibutyltin dichloride: Another organotin compound with similar applications but different reactivity.
Tributyltin oxide: Known for its use as a biocide but with higher toxicity.
Dibutyltin diacetate: Used as a catalyst in organic synthesis with different functional groups.
Uniqueness: Di-N-butylbis(methylmaleate)tin is unique due to its specific structure, which imparts distinct reactivity and applications. Its dual functional groups (butyl and methylmaleate) allow for versatile chemical interactions, making it valuable in various fields.
Propriétés
Formule moléculaire |
C18H28O8Sn |
|---|---|
Poids moléculaire |
491.1 g/mol |
Nom IUPAC |
4-O-[dibutyl-(4-methoxy-4-oxobut-2-enoyl)oxystannyl] 1-O-methyl but-2-enedioate |
InChI |
InChI=1S/2C5H6O4.2C4H9.Sn/c2*1-9-5(8)3-2-4(6)7;2*1-3-4-2;/h2*2-3H,1H3,(H,6,7);2*1,3-4H2,2H3;/q;;;;+2/p-2 |
Clé InChI |
WNDWDJLPMLWBHW-UHFFFAOYSA-L |
SMILES canonique |
CCCC[Sn](CCCC)(OC(=O)C=CC(=O)OC)OC(=O)C=CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[3-[(2,6-Dichlorophenyl)methoxy]phenyl]methanol](/img/structure/B13866054.png)


![2-Chloro-4-morpholin-4-yl-6-pyridin-3-ylfuro[3,2-d]pyrimidine](/img/structure/B13866076.png)

![7-[4-[4-(3-Chloro-2-methylphenyl)-1-piperazinyl]butoxy]-3,4-dihydro-2(1H)-quinolinone](/img/structure/B13866083.png)
![5-(2,6-dimethyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-2,6-naphthyridin-1-amine](/img/structure/B13866088.png)



